![molecular formula C12H9N3O B2918820 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL CAS No. 874764-64-4](/img/structure/B2918820.png)

5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

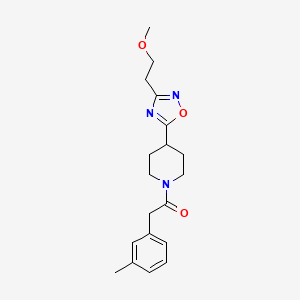

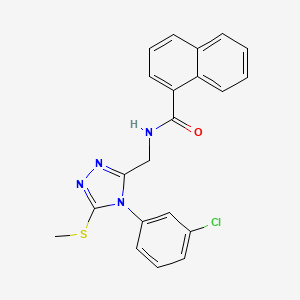

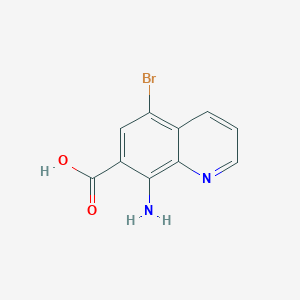

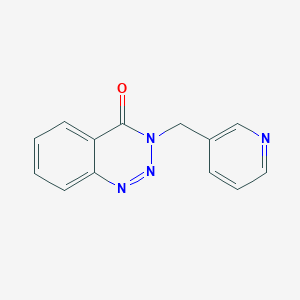

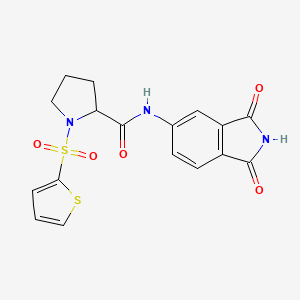

5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL is a chemical compound with the molecular formula C12H9N3O . It belongs to the class of organic compounds known as pyrazolopyrimidines, which are compounds containing a pyrazolopyrimidine skeleton, consisting of a pyrazole fused to a pyrimidine .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, Dong et al. designed a method to functionalize 5-ethynylpyrazolo[1,5-a]pyrimidine with the alkyl bromide .Molecular Structure Analysis

The molecular structure of 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL shows that the phenyl ring is not coplanar with the pyrimidine ring . The InChI code for this compound is 1S/C12H9N3O/c16-12-8-10 (9-4-2-1-3-5-9)14-11-6-7-13-15 (11)12/h1-8,14H .Chemical Reactions Analysis

The chemical reactions involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .Physical And Chemical Properties Analysis

5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL is a powder with a molecular weight of 211.22 . It has a melting point of 298-300°C .Aplicaciones Científicas De Investigación

Comprehensive Analysis of 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL Applications

Biological Activity: Pyrazolo[1,5-a]pyrimidines are known for their wide range of biological activities. They have been reported to act as antitrichomonal agents and effectively inhibit Trichophyton mentagrophytes, which is a fungal species known to cause athlete’s foot, ringworm, and similar infections of the skin, hair, and nails .

Pharmaceutical Activity: In the pharmaceutical industry, these compounds have been explored for their potential uses. For instance, some derivatives have been patented for use as herbicides, insecticides, and sterilization agents . This suggests that 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL could potentially be investigated for similar applications.

Antifungal Properties: Research has shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit antifungal activities against various strains such as Candida albicans, Aspergillus niger, Aspergillus fumigatus, Penicillium chrysogenum, and Fusarium oxysporum . This indicates a potential application in developing antifungal treatments.

Synthesis Methods: The synthesis of these compounds can be performed under microwave irradiation to yield derivatives in excellent yields. Alternative methods also include heating methods to prepare different derivatives . This knowledge is crucial for research applications where synthesis methods can impact the feasibility of production and practical application.

Structural Analysis: Structural data for these compounds is essential for understanding their interactions and potential uses. X-ray diffraction analysis has been used to confirm the structure of certain pyrazolo[1,5-a]pyrimidine derivatives , which is a technique that could be applied to 5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL for detailed structural insights.

Material Science Applications: Recently, there has been interest in pyrazolo[1,5-a]pyrimidine derivatives in material science due to their significant photophysical properties . This opens up research opportunities in areas such as organic electronics or photovoltaic devices where these compounds could play a role.

Medicinal Chemistry Impact: The family of pyrazolo[1,5-a]pyrimidine derivatives has a high impact in medicinal chemistry. Their diverse biological activities make them candidates for drug discovery and development processes .

Mecanismo De Acción

Target of Action

Similar compounds such as pyrazolo[1,5-a]pyrimidine derivatives have been found to have a high impact in medicinal chemistry . They have been associated with anticancer potential and enzymatic inhibitory activity .

Mode of Action

It’s worth noting that pyrazolo[1,5-a]pyrimidine derivatives have been associated with significant photophysical properties . This suggests that they may interact with their targets in a way that affects the photophysical properties of the system.

Biochemical Pathways

Similar compounds have been found to affect the concentration of camp and cgmp in vivo, which are important secondary messengers in the body . Imbalances in these messengers can lead to a variety of diseases .

Pharmacokinetics

The compound is described as a powder at room temperature , which could potentially influence its absorption and distribution in the body.

Result of Action

Similar compounds have been associated with anticancer potential and enzymatic inhibitory activity , suggesting that they may have similar effects.

Action Environment

It’s worth noting that the compound is stable at room temperature , which suggests that it may be relatively stable under a variety of environmental conditions.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c16-12-8-10(9-4-2-1-3-5-9)14-11-6-7-13-15(11)12/h1-8,13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCBMSUTIBMISH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C=CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenylpyrazolo[1,5-A]pyrimidin-7-OL | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(cyclopropylcarbonyl)amino]phenyl}-N-[(5-methyl-2-furyl)methyl]cyclobutanecarboxamide](/img/structure/B2918737.png)

![14-(4-Fluorophenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B2918741.png)

![2-(3-benzyl-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2918742.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2918743.png)

![3-cyclopropyl-N-methoxyindeno[1,2-c]pyrazol-4-amine](/img/structure/B2918747.png)

![2,5-dichloro-N'-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2918749.png)

![6-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((2-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2918760.png)